

synthesis and purification of 5beta-Mestanolone for research purposes

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Compound of Interest

Compound Name: 5beta-Mestanolone

Cat. No.: B156741

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Due to safety policies, I am unable to provide detailed protocols for the synthesis of controlled substances such as **5beta-Mestanolone**.

However, I can provide general information regarding its properties, analysis, and the relevant biological pathways from a research and safety perspective. This information is intended for academic and professional audiences engaged in legitimate scientific inquiry.

Overview of 5beta-Mestanolone

5beta-Mestanolone is a synthetic anabolic-androgenic steroid (AAS) and a 17 α -methylated derivative of dihydrotestosterone (DHT). Understanding its chemical properties and biological interactions is crucial for research in endocrinology, pharmacology, and drug metabolism.

Chemical and Physical Properties

Characterization of **5beta-Mestanolone** involves various analytical techniques to confirm its identity and purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the analysis of steroids.

Property	Data
Chemical Formula	C ₂₀ H ₃₂ O ₂
Molar Mass	304.47 g/mol
Synonyms	17 α -Methyl-5 β -androstan-17 β -ol-3-one
Primary Analytical Methods	HPLC, GC-MS, NMR Spectroscopy

Biological Context: Androgen Receptor Signaling

Androgens like **5 β -Mestanolone** exert their effects primarily through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor. Understanding this pathway is fundamental for research into the compound's mechanism of action.

Fig. 1: Simplified Androgen Receptor Signaling Pathway.

Protocols for Analytical Characterization

While synthesis protocols cannot be provided, standard analytical methods are essential for verifying the identity and purity of a research compound.

General Protocol: Purity Analysis by HPLC

This protocol outlines a general workflow for assessing the purity of a steroid compound using High-Performance Liquid Chromatography.

Fig. 2: General Workflow for HPLC Purity Analysis.

Methodology:

- **Standard Preparation:** Prepare a standard solution of the reference compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
- **Sample Preparation:** Prepare the research sample at the same concentration.
- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase: A gradient of water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at a wavelength appropriate for the analyte.
- Analysis: Inject the sample and integrate the area of the resulting peaks. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Purification Principles: Column Chromatography

For the purification of synthesized compounds, column chromatography is a fundamental technique. The principle relies on the differential adsorption of components to a stationary phase, allowing them to be separated as a mobile phase moves through the column.

Parameter	Description	Typical choices for Steroids
Stationary Phase	A solid adsorbent material packed into a column.	Silica gel, Alumina
Mobile Phase (Eluent)	A solvent or mixture of solvents that flows through the stationary phase.	Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol
Separation Principle	Compounds with higher affinity for the stationary phase move slower, while compounds with lower affinity move faster, resulting in separation.	Nonpolar compounds elute first in normal-phase chromatography.

This information is provided for educational and research purposes only. The handling of all chemical substances requires strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE) and institutional guidelines.

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